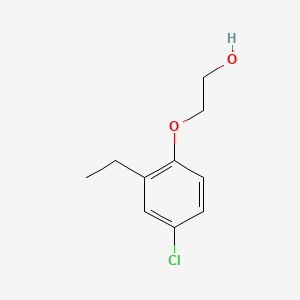
2-(4-Chloro-2-ethylphenoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-2-ethylphenoxy)ethanol is an organic compound with the molecular formula C10H13ClO2 and a molecular weight of 200.66 g/mol . It is characterized by the presence of a chloro-substituted phenoxy group attached to an ethanol moiety. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-ethylphenoxy)ethanol typically involves the nucleophilic substitution reaction of 4-chloro-2-ethylphenol with ethylene oxide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack on the ethylene oxide .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chloro-2-ethylphenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent such as ethanol or methanol.
Major Products Formed
Oxidation: Formation of 2-(4-Chloro-2-ethylphenoxy)acetaldehyde or 2-(4-Chloro-2-ethylphenoxy)acetone.
Reduction: Formation of 2-(4-Chloro-2-ethylphenoxy)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-2-ethylphenoxy)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-2-ethylphenoxy)ethanol involves its interaction with specific molecular targets. The compound can act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms. It may also interact with enzymes and proteins, leading to inhibition of their activity and subsequent cellular effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanol, 2-(4-chlorophenoxy)-: Similar in structure but lacks the ethyl group on the phenoxy ring.
Phenoxyethanol: A related compound with a phenoxy group attached to ethanol, commonly used as a preservative.
Uniqueness
2-(4-Chloro-2-ethylphenoxy)ethanol is unique due to the presence of both a chloro and an ethyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
53347-13-0 |
|---|---|
Molekularformel |
C10H13ClO2 |
Molekulargewicht |
200.66 g/mol |
IUPAC-Name |
2-(4-chloro-2-ethylphenoxy)ethanol |
InChI |
InChI=1S/C10H13ClO2/c1-2-8-7-9(11)3-4-10(8)13-6-5-12/h3-4,7,12H,2,5-6H2,1H3 |
InChI-Schlüssel |
UKFLXEYTPUSQPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)Cl)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





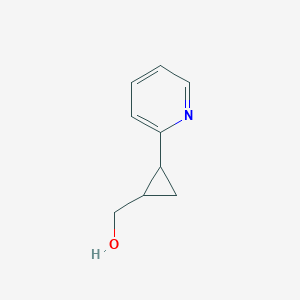
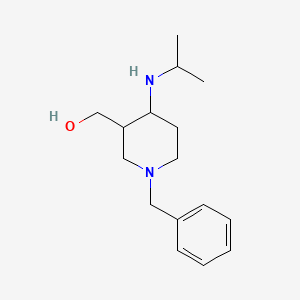
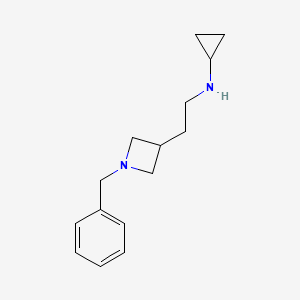
![6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-](/img/structure/B13961222.png)
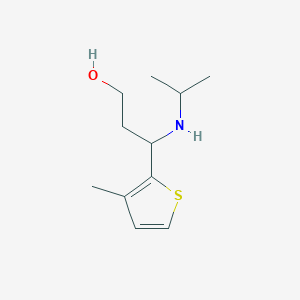
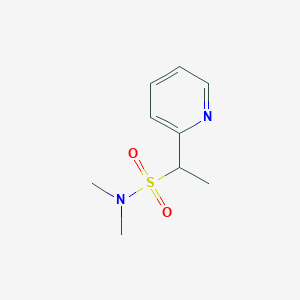
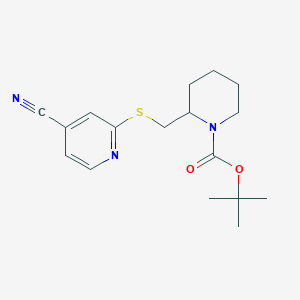
![6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B13961243.png)

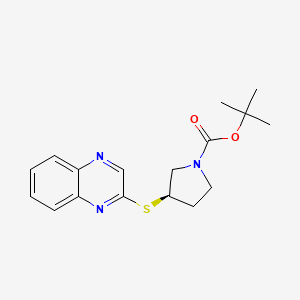
![2H-Imidazo[4,5-g][1,3]benzothiazole](/img/structure/B13961264.png)
